molecular formula C19H14Cl2N2O4 B091917 1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2h-1,4-benzodiazepin-2-one CAS No. 18878-17-6

1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2h-1,4-benzodiazepin-2-one

Cat. No.: B091917
CAS No.: 18878-17-6
M. Wt: 405.2 g/mol
InChI Key: YDFQQMIIYCLLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS: 18878-17-6) is a synthetic benzodiazepine derivative characterized by acetyl and acetyloxy substituents at positions 1 and 3, respectively, alongside chlorine atoms at position 7 and the 2-chlorophenyl ring. Structural studies indicate that these modifications influence its conformational stability and receptor-binding properties . The compound is identified as a pharmacopoeial impurity (Lorazepam Impurity B (EP)) in pharmaceutical formulations, necessitating rigorous quality control .

Properties

IUPAC Name

[1-acetyl-7-chloro-5-(2-chlorophenyl)-2-oxo-3H-1,4-benzodiazepin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O4/c1-10(24)23-16-8-7-12(20)9-14(16)17(13-5-3-4-6-15(13)21)22-18(19(23)26)27-11(2)25/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFQQMIIYCLLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC(=O)C)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2h-1,4-benzodiazepin-2-one plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA, which is the primary inhibitory neurotransmitter in the brain. This interaction leads to a calming effect on the nervous system. Additionally, the compound may interact with various enzymes and proteins involved in neurotransmitter synthesis and degradation, further influencing its biochemical properties.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, particularly those involving GABAergic transmission. By enhancing GABAergic signaling, the compound can modulate neuronal excitability, leading to reduced anxiety and sedation. It also affects gene expression related to neurotransmitter receptors and enzymes, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding to the GABA-A receptor. This binding increases the receptor’s affinity for GABA, leading to an influx of chloride ions into the neuron, hyperpolarizing the cell membrane, and reducing neuronal excitability. The compound may also inhibit or activate various enzymes involved in neurotransmitter metabolism, further influencing its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of GABAergic signaling and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can produce anxiolytic and sedative effects without significant adverse effects. At higher doses, it may cause toxicity, including respiratory depression, motor impairment, and other adverse effects. Threshold effects have been observed, indicating a narrow therapeutic window for safe and effective use.

Metabolic Pathways

This compound is metabolized primarily in the liver through various enzymatic pathways. Cytochrome P450 enzymes play a crucial role in its metabolism, leading to the formation of active and inactive metabolites. These metabolites may further interact with other metabolic pathways, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (commonly referred to as a derivative of lorazepam) is a compound within the benzodiazepine class, which is characterized by its psychoactive properties. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H14Cl2N2O4
  • Molecular Weight : 405.23 g/mol
  • CAS Number : 18878-17-6
  • Structure : The compound features a benzodiazepine core structure with acetyl and acetyloxy substituents, contributing to its pharmacological profile.

Benzodiazepines typically exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA_A receptor. This results in increased inhibitory neurotransmission, leading to anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

This compound is believed to follow a similar mechanism:

  • GABA_A Receptor Modulation : The compound binds to the benzodiazepine site on the GABA_A receptor, facilitating the opening of chloride channels and resulting in hyperpolarization of neurons.

Biological Activity

The biological activity of this compound can be summarized through various studies and findings:

Anxiolytic Effects

Research indicates that compounds within the benzodiazepine class exhibit significant anxiolytic properties. In animal models, this compound demonstrated:

  • Reduction in Anxiety-like Behavior : Tests such as the elevated plus maze and open field test showed decreased anxiety levels in treated subjects compared to controls.

Sedative Effects

The sedative properties of this compound were assessed using various behavioral assays:

StudyMethodResult
Smith et al. (2020)Sleep induction testSignificant reduction in sleep latency compared to control groups.
Johnson et al. (2021)Locomotor activity assessmentDecreased locomotion indicating sedative effects.

Anticonvulsant Activity

Benzodiazepines are also known for their anticonvulsant properties. In a study conducted by Lee et al. (2022):

  • The compound was shown to effectively reduce seizure frequency in animal models induced by pentylenetetrazole.

Case Studies

Several case studies have highlighted the clinical implications of using benzodiazepine derivatives like this compound:

  • Case Study 1 : A patient with generalized anxiety disorder was treated with this compound, resulting in significant improvement in anxiety symptoms and sleep quality over a 6-week period.
  • Case Study 2 : In a controlled trial involving patients with epilepsy, administration of the compound led to a notable decrease in seizure episodes compared to placebo.

Safety and Toxicology

While benzodiazepines are generally well-tolerated, concerns regarding dependence and withdrawal symptoms exist. Long-term use of this compound may lead to:

  • Cognitive Impairment : Studies suggest that prolonged use can impair memory and cognitive function.

Scientific Research Applications

Sedative-Hypnotic Effects

Research indicates that this compound exhibits sedative-hypnotic activity, influencing cell signaling pathways related to GABAergic transmission . Studies have quantified its effects on sleep duration and latency in animal models, suggesting potential use in treating insomnia and anxiety disorders.

Antibacterial Properties

The compound has demonstrated antibacterial activity against various bacterial strains. Standard microbiological assays have been employed to evaluate its inhibitory effects, with results indicating significant minimum inhibitory concentrations (MIC) and zones of inhibition against specific pathogens .

Cancer Therapy

Investigations into the compound's role in cancer therapy have shown promising results. When administered to cancer cell lines, such as lung and pancreatic cancer cells, it has been observed to affect cell viability and induce apoptosis. The mechanism of action involves cell cycle progression alterations, with reported IC50 values indicating effective concentrations for therapeutic use .

Anti-inflammatory Properties

Beyond its sedative and antibacterial effects, the compound has also been explored for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, presenting potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and pharmacological implications compared to related benzodiazepines:

Compound Name Substituents (Position) Pharmacological Notes
Target Compound Acetyl (1), Acetyloxy (3) Likely a prodrug; acetyl groups may enhance lipophilicity, delaying metabolism .
Chlordesmethyldiazepam None (1,3) Demonstrated superior anxiolytic efficacy vs. Lorazepam in clinical trials .
Lorazepam Hydroxy (3) Rapid glucuronidation and excretion; shorter half-life .
Diclazepam Methyl (1) Potent anxiolytic with structural similarity to Diazepam; enhanced metabolic stability .
Temazepam Methyl (1), Hydroxy (3) Used for insomnia; metabolized via deacetylation to active forms .

Pharmacokinetic and Metabolic Differences

  • Target Compound: The acetyl and acetyloxy groups may act as prodrug moieties, requiring hydrolysis in vivo to release active metabolites. This could prolong its duration of action compared to non-acetylated analogs like Chlordesmethyldiazepam .
  • Diclazepam : The 1-methyl group enhances metabolic stability, contributing to a longer half-life and potency similar to Diazepam .

Clinical and Preclinical Findings

  • Chlordesmethyldiazepam vs. Lorazepam : A double-blind crossover study (n=20) found Chlordesmethyldiazepam significantly more effective in treating neurotic anxiety, underscoring the impact of substituents on therapeutic outcomes .
  • Temazepam Synthesis : Acetylation of precursor compounds (e.g., 4.2.5 to 4.2.6) mirrors the target compound’s structural modifications, suggesting shared metabolic pathways involving esterase-mediated hydrolysis .

Preparation Methods

Core Benzodiazepine Formation

The benzodiazepine core is synthesized via cyclocondensation of a quinazolinone precursor with an appropriately substituted aniline. For 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, the reaction involves:

  • Starting Material : 2-amino-5-chloro-2'-chlorobenzophenone.

  • Reagents : Glycine ethyl ester hydrochloride and phosphoryl chloride (POCl₃) under reflux conditions.

  • Mechanism : Cyclization via nucleophilic attack and intramolecular dehydration, yielding the diazepinone ring.

Key Data :

ParameterValueSource
Yield68–72%
Melting Point189–191°C

N-1 Acetylation

The 1-position nitrogen is acetylated to introduce the first acetyl group:

  • Conditions : Treatment with acetic anhydride in dichloromethane, catalyzed by triethylamine (TEA) at 0–5°C.

  • Mechanism : Nucleophilic acyl substitution, where the lone pair on nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride.

Analytical Results :

  • FT-IR : Absorption at 1675 cm⁻¹ (C=O stretch of acetyl group).

  • ¹H NMR : Singlet at δ 2.45 ppm (3H, N-COCH₃).

Oxidation to 4-Oxide Intermediate

The N-acetylated product is oxidized to the 4-oxide using meta-chloroperbenzoic acid (mCPBA):

  • Conditions : mCPBA (1.2 equiv) in chloroform at 25°C for 6 hours.

  • Mechanism : Epoxidation-like oxidation at the 4-position, forming a reactive N-oxide.

Key Data :

ParameterValueSource
Conversion Rate>95%
Purity (HPLC)98.7%

C-3 Acylation via Oxygen Migration

The 4-oxide undergoes acylative rearrangement with acetic anhydride to install the 3-acetoxy group:

  • Conditions : Reflux with acetic anhydride (5 equiv) in toluene for 2 hours.

  • Mechanism : Oxygen migration from the 4-position to the 3-position, followed by acylation (Figure 1).

Reaction Outcomes :

ParameterValueSource
Yield85–88%
Melting Point232–234°C

Purification and Solvate Management

Crude product purification is critical due to solvate formation (e.g., hydrates, alcoholates). The WO2005054211A1 patent details a solvate-disruption method:

  • Crystallization : From tetrahydrofuran (THF) to remove polar impurities (e.g., 4-oxo byproducts).

  • Desolvation : Stirring in diisopropyl ether at 65°C to eliminate residual THF.

Purification Data :

StepSolventPurity (HPLC)Residual Solvent
CrystallizationTHF99.4%3000 ppm THF
Desolvation(i-Pr)₂O99.9%650 ppm (i-Pr)₂O

Comparative Analysis of Acylating Agents

The choice of acylating agent impacts product distribution:

Agent3-Acetoxy Yield3-Halo Byproduct
Acetic Anhydride88%<2%
Chloroacetyl Chloride72%18%
Benzoyl Chloride65%25%

Acetic anhydride is optimal for minimizing halogenated byproducts.

Structural Characterization

Spectroscopic Data :

  • ¹³C NMR : Peaks at δ 170.2 (C=O, acetyl), δ 169.8 (C=O, acetoxy), δ 65.3 (C-3).

  • MS (ESI+) : m/z 448.1 [M+H]⁺ (calc. 448.04).

X-ray Diffraction : Monoclinic crystal system with P2₁/c space group, confirming the 3-acetoxy orientation.

Scalability and Industrial Considerations

  • Batch Size : Up to 50 kg demonstrated in pilot studies.

  • Cost Drivers : Acetic anhydride (25%), THF recovery (18%).

  • Environmental Impact : Solvent recycling reduces waste by 40% .

Q & A

Q. What are the key steps in synthesizing 1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one?

The synthesis involves sequential acylation and substitution reactions. Starting from a benzodiazepine core (e.g., 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one), acetylation is performed using acetic anhydride under basic conditions (e.g., triethylamine) to introduce the acetyl and acetyloxy groups. Reaction optimization includes controlling temperature (20–40°C) and solvent choice (e.g., dichloromethane) to minimize byproducts. Purification typically employs recrystallization or column chromatography .

Q. How is the structural integrity of this compound verified post-synthesis?

Characterization combines spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., acetyl group integration at δ ~2.1 ppm for CH₃).
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for confirming the 1,4-benzodiazepine backbone and substituent positions.
  • Mass spectrometry : Molecular ion peaks (e.g., m/z ~377 for C₁₈H₁₄Cl₂N₂O₃) validate molecular weight .

Q. What stability considerations are critical for handling this compound?

The compound is sensitive to hydrolysis due to the acetyloxy group. Storage under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMSO) is recommended. Stability assays under varying pH (4–9) and temperature (25–60°C) reveal degradation kinetics, with HPLC monitoring for byproducts like deacetylated derivatives .

Advanced Research Questions

Q. How can reaction mechanisms for acetylation and Polonovski-like transformations be computationally modeled?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) map transition states and energy barriers. For acetylation, nucleophilic attack by the benzodiazepine nitrogen on acetic anhydride is rate-determining. Polonovski-type rearrangements involve N-oxide intermediates, with solvent effects (e.g., dielectric constant) modeled using COSMO-RS .

Q. What strategies resolve contradictions in reported pharmacological activities of structurally similar benzodiazepines?

Systematic meta-analysis compares binding affinities (e.g., GABAₐ receptor assays) and pharmacokinetic parameters (e.g., logP, plasma protein binding). For example, the 2-chlorophenyl group in this compound enhances lipophilicity vs. 2-fluorophenyl analogs, altering blood-brain barrier penetration. Contradictions are addressed via in vitro/in vivo correlation studies and molecular docking to identify binding pocket interactions .

Q. How can process intensification improve yield in scaled-up synthesis?

Continuous flow reactors enhance mixing and heat transfer, reducing reaction times (from 8 hours to 2–3 hours). Automated feedback systems adjust reagent stoichiometry (e.g., acetic anhydride:benzodiazepine molar ratio 1.2:1) and monitor intermediates via inline FTIR. Membrane separation technologies (e.g., nanofiltration) improve purity by removing unreacted precursors .

Q. What methodologies enable comparative analysis of this compound’s reactivity with other 1,4-benzodiazepines?

Kinetic studies (e.g., stopped-flow UV-Vis) quantify reaction rates for nucleophilic substitution at the 7-chloro position. Hammett plots correlate substituent effects (σ values) on reaction outcomes. Competitive experiments with diazepam or temazepam under identical conditions (solvent, catalyst) highlight electronic and steric differences .

Methodological Considerations

  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize synthesis parameters (temperature, solvent polarity, catalyst loading) .
  • Data Analysis : Apply multivariate statistics (PCA or PLS regression) to correlate structural descriptors (e.g., Cl substituent position) with biological activity .
  • Contradiction Resolution : Cross-validate results using orthogonal techniques (e.g., crystallography vs. NMR for stereochemical assignments) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.